molecular formula C19H32O3 B15394146 3-(Dodecyloxy)-4-methoxyphenol

3-(Dodecyloxy)-4-methoxyphenol

Cat. No.: B15394146
M. Wt: 308.5 g/mol
InChI Key: LMYPAIPSJXRCHK-UHFFFAOYSA-N
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Description

3-(Dodecyloxy)-4-methoxyphenol is a useful research compound. Its molecular formula is C19H32O3 and its molecular weight is 308.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

3-dodecoxy-4-methoxyphenol

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-15-22-19-16-17(20)13-14-18(19)21-2/h13-14,16,20H,3-12,15H2,1-2H3

InChI Key

LMYPAIPSJXRCHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=CC(=C1)O)OC

Origin of Product

United States

Contextual Significance of Alkyl Ethers of Methoxyphenols in Advanced Chemical Synthesis

Alkyl ethers of methoxyphenols represent a pivotal class of compounds in the realm of advanced chemical synthesis. Their structural motif, which features a stable ether linkage to a phenol (B47542) ring bearing a methoxy (B1213986) group, serves as a versatile scaffold for the construction of more complex molecules. Phenolic ethers, in general, are significant recurring structures in both natural products and approved small-molecule pharmaceuticals. acs.org The presence of both an ether and a hydroxyl group on the aromatic ring provides multiple sites for further functionalization, making them valuable intermediates.

The synthesis of these compounds often employs classical and modern organic reactions. The Williamson ether synthesis, a well-established method, involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. wikipedia.orgmasterorganicchemistry.com This SN2 reaction is widely used for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.org For the synthesis of long-chain alkyl aryl ethers, such as 3-(dodecyloxy)-4-methoxyphenol, a primary alkyl halide like dodecyl bromide would be reacted with the corresponding phenoxide. wikipedia.orgfrancis-press.com

Another key method is the Ullmann condensation, which is particularly useful for forming aryl ethers from aryl halides and alcohols in the presence of a copper catalyst. acs.orgwikipedia.org This reaction is advantageous in cases where the Mitsunobu reaction is limited, for instance, with sterically hindered alcohols. acs.orgnih.gov These synthetic strategies underscore the accessibility of alkyl ethers of methoxyphenols, enabling their broader investigation.

Overview of Research Trajectories for Phenolic Ether Compounds

Research into phenolic ether compounds is multifaceted, spanning from fundamental synthetic methodology to applications in materials science and medicinal chemistry. A primary research trajectory involves their use as building blocks for more elaborate molecular architectures. orgchemres.org The functional groups present in these ethers allow for a variety of chemical transformations, making them key starting materials for the synthesis of pharmaceuticals, fragrances, and dyes. orgchemres.org

Furthermore, the incorporation of long alkyl chains, such as the dodecyl group in 3-(dodecyloxy)-4-methoxyphenol, imparts surfactant-like properties to the molecule. Long-chain alkylphenols and their derivatives are known for their use as precursors to detergents and as components in phenolic resins and antioxidants. wikipedia.org Research in this area often focuses on the synthesis and evaluation of the functional properties of these compounds, such as their ability to act as wetting agents. rsc.orgrsc.org

There is also significant interest in the biological activities of functionalized phenolic compounds. nih.gov Phenolic structures are known to exhibit a range of biological effects, and the modification of these structures with various substituents allows for the fine-tuning of their properties. The study of how different functional groups influence the bioactivity of phenols is an active area of research. researchgate.net

Structural Elucidation and Nomenclatural Considerations for 3 Dodecyloxy 4 Methoxyphenol

The unambiguous identification and naming of a chemical compound are fundamental to scientific communication. The structural elucidation of 3-(dodecyloxy)-4-methoxyphenol would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). youtube.comyoutube.com

¹H NMR spectroscopy would be instrumental in identifying the different types of protons and their connectivity within the molecule. nih.gov Key signals would include those for the aromatic protons, the protons of the methoxy (B1213986) group, the methylene (B1212753) protons of the dodecyloxy chain, and the terminal methyl group.

¹³C NMR spectroscopy would provide information on the carbon skeleton, with distinct signals for each carbon atom in the aromatic ring, the methoxy group, and the long alkyl chain.

IR spectroscopy would reveal the presence of key functional groups. jmaterenvironsci.com Characteristic absorption bands would be expected for the O-H stretch of the phenol (B47542), the C-O-C stretch of the ether linkages, and the C-H stretches of the aromatic ring and the alkyl chain.

Mass Spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure. youtube.com

The IUPAC (International Union of Pure and Applied Chemistry) nomenclature for this compound is derived from systematic rules. geeksforgeeks.orgcollegedunia.combyjus.com The parent structure is identified as phenol. The substituents on the benzene (B151609) ring are the dodecyloxy group (-O-(CH₂)₁₁CH₃) and the methoxy group (-OCH₃). Numbering of the ring begins at the carbon bearing the hydroxyl group as position 1, and proceeds to give the substituents the lowest possible locants. However, for substituted phenols, the numbering often starts to give the hydroxyl group the lowest number if it is not at position 1. In this case, with the hydroxyl group dictating the phenol name, the substituents are located at positions 3 and 4. Alphabetical priority places "dodecyloxy" before "methoxy". Therefore, the systematic name is This compound .

Scope and Academic Relevance of the Research Outline

Precursor Synthesis and Regioselective Functionalization Strategies

The journey to synthesizing this compound begins with the careful construction of its precursors and the strategic functionalization to ensure the desired arrangement of substituents on the phenol ring.

Synthesis of 4-Methoxyphenol (B1676288) Derivatives as Key Intermediates

The synthesis of 4-methoxyphenol, also known as mequinol, and its derivatives is a critical first step. These compounds serve as the foundational backbone upon which the dodecyloxy group is later introduced. Several methods exist for the preparation of 4-methoxyphenol.

One common industrial method involves the methylation of hydroquinone (B1673460). This can be achieved using various methylating agents like dimethyl sulfate (B86663) or methyl chloride in the presence of a base. chemicalbook.comprepchem.com For instance, reacting hydroquinone with dimethyl sulfate in an aqueous solution of sodium hydroxide (B78521) can yield 4-methoxyphenol. prepchem.commdma.ch Another approach involves the reaction of hydroquinone with methanol (B129727) in the presence of a catalyst. For example, using a solid acid catalyst like silica-alumina in a flow reactor at elevated temperatures and pressures can produce 4-methoxyphenol with high conversion and selectivity. google.com

Furthermore, 4-methoxyphenol can be synthesized from p-anisaldehyde through an oxidation process. mdma.chchemicalbook.com This method often employs hydrogen peroxide in the presence of a catalyst. mdma.chchemicalbook.com The resulting intermediate is then hydrolyzed to yield the final product. mdma.chchemicalbook.com

A key challenge in synthesizing precursors for this compound is achieving the correct regiochemistry. The starting material, often guaiacol (B22219) (2-methoxyphenol), possesses two potential sites for functionalization. wikipedia.org Strategies to selectively functionalize the desired position are paramount. One approach involves leveraging the inherent reactivity differences of the functional groups or employing protecting groups to block one site while the other is modified. Recent advancements have explored using bismuth(V) arylating agents for the C–O arylation of guaiacols, offering a novel strategy for regioselective functionalization. nih.govworktribe.com This method proceeds through an arylative dearomatization followed by reduction and rearomatization to yield 2-arylphenols. nih.gov

The efficient polymerization of 4-methoxyphenol has also been achieved using horseradish peroxidase as a catalyst in an aqueous micelle system, highlighting the diverse reactivity of this key intermediate. rsc.org

Dodecyl Chain Introduction via Williamson Etherification and Analogous Pathways

With the 4-methoxyphenol scaffold in hand, the next crucial step is the introduction of the long dodecyl chain. The Williamson ether synthesis is a classic and widely used method for this transformation. masterorganicchemistry.comfrancis-press.comlibretexts.org This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.org In this context, the phenoxide is formed from a 4-methoxyphenol derivative by treatment with a base, which then acts as a nucleophile to attack an dodecyl halide (e.g., 1-bromododecane). quizlet.comchegg.com

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. numberanalytics.com Key factors to consider include the choice of base, solvent, temperature, and the nature of the leaving group on the alkylating agent. numberanalytics.comfrancis-press.comnumberanalytics.com

Base and Solvent Effects: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to ensure complete deprotonation of the phenol. numberanalytics.comyoutube.com The choice of solvent is also critical. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they solvate the cation, enhancing the nucleophilicity of the phenoxide ion. numberanalytics.comnumberanalytics.com

Temperature and Reaction Time: The reaction temperature can influence the rate of the reaction. While higher temperatures can accelerate the reaction, they may also promote side reactions like elimination, especially with secondary or tertiary alkyl halides. numberanalytics.com Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and potentially improve yields. wikipedia.org

Leaving Group: The reactivity of the alkylating agent is also a key parameter. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. francis-press.com However, cost and availability often favor the use of alkyl bromides. francis-press.com

The following table summarizes the impact of different bases and solvents on the yield of Williamson ether synthesis:

BaseSolventYield (%)
NaHDMF85
KOtBuDMSO90
NaOHH₂O40
This is a generalized table based on typical outcomes in Williamson ether synthesis. numberanalytics.com

To enhance the efficiency and mildness of the etherification process, various catalytic approaches have been developed.

Phase-Transfer Catalysis: A significant improvement in the Williamson ether synthesis involves the use of phase-transfer catalysts (PTCs). wikipedia.orgchempedia.info These catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is dissolved. wikipedia.orgyoutube.comdntb.gov.ua This allows the reaction to proceed smoothly under heterogeneous conditions, often with milder bases and at lower temperatures. chempedia.infodntb.gov.uaresearchgate.net

Other Catalytic Methods: Beyond the classic Williamson synthesis, other catalytic methods for ether formation are continuously being explored. These include transition metal-free coupling reactions and methods utilizing various Lewis and Brønsted acid catalysts. researchgate.net Reductive etherification of carbonyl compounds also presents an alternative pathway to ethers. organic-chemistry.org

Advanced Synthetic Routes to this compound

While the Williamson ether synthesis is a robust method, the development of more advanced synthetic routes, particularly those employing transition metal catalysis, has expanded the toolkit for constructing complex ethers like this compound.

Palladium-Catalyzed Coupling Reactions for Phenolic Ether Construction

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification counterpart, have revolutionized the formation of carbon-heteroatom bonds. organic-chemistry.orgwikipedia.orgyoutube.com These methods offer a powerful alternative to the traditional Ullmann condensation for the synthesis of aryl ethers. youtube.comresearchgate.net

The Buchwald-Hartwig etherification allows for the coupling of phenols with aryl halides or triflates under relatively mild conditions. organic-chemistry.orgyoutube.com The success of this reaction is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. researchgate.netresearchgate.netorganic-chemistry.org Ligands such as XantPhos and various biarylphosphines have been shown to be effective in promoting the synthesis of diaryl ethers. researchgate.netacs.org The development of new catalytic systems continues to broaden the scope and improve the efficiency of these reactions, allowing for the coupling of a wider range of substrates under milder conditions. acs.orgnih.gov

While primarily used for diaryl ether synthesis, the principles of palladium-catalyzed C-O bond formation can be adapted for the synthesis of alkyl aryl ethers. These reactions typically involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alcohol or alkoxide and subsequent reductive elimination to yield the ether product. The continuous development of ligands and catalytic systems holds promise for the efficient and selective synthesis of complex molecules like this compound. researchgate.netacs.org

Alternative Synthetic Pathways for Enhanced Yield and Selectivity

The synthesis of this compound, while not extensively detailed in dedicated literature, can be approached through established phenolic chemistry methodologies. The primary challenge lies in the selective functionalization of a dihydroxy precursor, such as protocatechuic aldehyde or isovanillin (B20041), to introduce the dodecyl ether at the desired position while leaving the second hydroxyl group free for further reactions.

A common strategy involves the Williamson ether synthesis. To achieve selectivity, one might start with a precursor where the hydroxyl groups have different reactivities or employ protecting groups. For instance, starting with isovanillin (3-hydroxy-4-methoxybenzaldehyde), the more acidic phenolic proton can be selectively deprotonated under carefully controlled basic conditions, followed by reaction with 1-bromododecane. Subsequent reduction of the aldehyde group would yield the target compound.

Alternative pathways might focus on improving reaction efficiency and minimizing side products. These could include:

Phase-Transfer Catalysis: Employing a phase-transfer catalyst can enhance the rate of the etherification reaction between the aqueous phenoxide phase and the organic alkyl halide phase, leading to higher yields and milder reaction conditions.

Mitsunobu Reaction: This reaction allows for the etherification of alcohols under mild, neutral conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate (such as DEAD or DIAD). This could be an effective method for the dodecylation of a suitable dihydroxy precursor, potentially offering different selectivity compared to the Williamson synthesis.

Protecting Group Strategies: To ensure regioselectivity, a precursor like 3,4-dihydroxybenzaldehyde (B13553) could be used. One hydroxyl group could be protected (e.g., as a benzyl (B1604629) ether), followed by dodecylation of the free hydroxyl group, and subsequent deprotection to yield 3-(dodecyloxy)-4-hydroxybenzaldehyde. The final step would be the methylation of the 4-hydroxy group.

The choice of pathway depends on the desired yield, scalability, and the specific precursor available. Each method offers a distinct approach to overcoming the challenge of selective etherification.

Chemical Transformations and Derivatization Strategies

The chemical architecture of this compound, featuring a nucleophilic phenolic hydroxyl group and an activated aromatic ring, provides multiple avenues for derivatization.

Functionalization of the Phenolic Hydroxyl Group of this compound

The free phenolic hydroxyl group is the most reactive site for initial functionalization, readily undergoing reactions typical of phenols.

Esterification of the phenolic hydroxyl group is a straightforward method to introduce a wide variety of functional moieties. This is typically achieved by reacting the phenol with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. These reactions can enhance or modify the molecule's biological or physical properties. nih.gov

Acylating AgentResulting Ester ProductPotential Application/Significance
Acetyl Chloride3-(Dodecyloxy)-4-methoxyphenyl acetateIntroduction of a simple ester group, potential prodrug form.
Benzoyl Chloride3-(Dodecyloxy)-4-methoxyphenyl benzoateIncreases lipophilicity and introduces an additional aromatic ring.
Cinnamoyl Chloride3-(Dodecyloxy)-4-methoxyphenyl cinnamateIncorporates a cinnamic acid moiety, known for antioxidant properties. nih.gov
Succinic Anhydride4-(3-(Dodecyloxy)-4-methoxyphenoxy)-4-oxobutanoic acidIntroduces a terminal carboxylic acid group for further conjugation.

While the dodecyloxy group is already present, the remaining phenolic hydroxyl can undergo a second etherification reaction. This is typically accomplished via the Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide. This modification converts the phenol into a diether, significantly altering its polarity and hydrogen-bonding capabilities.

Alkylating AgentResulting Ether ProductSignificance of Modification
Methyl Iodide1-(Dodecyloxy)-2,4-dimethoxybenzeneRemoves the phenolic hydroxyl, increasing metabolic stability.
Benzyl Bromide1-(Benzyloxy)-2-(dodecyloxy)-4-methoxybenzeneIntroduces a bulky, UV-active benzyl group.
3-Bromopropene (Allyl Bromide)1-(Allyloxy)-2-(dodecyloxy)-4-methoxybenzeneProvides a terminal alkene for further functionalization (e.g., Claisen rearrangement, polymerization).

Aromatic Ring Functionalization and Electrophilic Substitution Reactions

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups (one hydroxyl and two alkoxy groups). researchgate.net These groups are ortho-, para-directing. The directing effects of the substituents must be considered to predict the site of substitution. The powerful activating and ortho-directing hydroxyl group, along with the adjacent dodecyloxy group, will likely direct incoming electrophiles to the positions ortho and para to the hydroxyl. Steric hindrance from the bulky dodecyloxy group may favor substitution at the less hindered position. nih.gov

Common electrophilic substitution reactions include: youtube.comyoutube.com

Nitration: Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (–NO₂) onto the ring.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ (or without a catalyst due to the activated ring) introduces a bromine atom.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl/acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) can attach an alkyl or acyl group to the ring. The acylation is generally preferred as it avoids polyalkylation. youtube.com

ReactionReagentsPredicted Major Product(s)
BrominationBr₂, FeBr₃ (or CCl₄)5-Bromo-3-(dodecyloxy)-4-methoxyphenol
NitrationHNO₃, H₂SO₄3-(Dodecyloxy)-4-methoxy-5-nitrophenol
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(5-Hydroxy-2-(dodecyloxy)-3-methoxyphenyl)ethan-1-one

Formation of Schiff Bases and Metal Complexes Incorporating this compound Moieties

While this compound itself cannot form a Schiff base, it serves as an excellent precursor to derivatives that can. A common strategy involves the introduction of an aldehyde group onto the aromatic ring via a formylation reaction (e.g., Vilsmeier-Haack or Gatterman-Koch reaction). youtube.com The resulting aldehyde, such as 5-(dodecyloxy)-4-hydroxy-2-methoxybenzaldehyde, can then undergo condensation with a primary amine to form a Schiff base (an imine). nih.govresearchgate.net

The general reaction is: R-CHO + R'-NH₂ → R-CH=N-R' + H₂O

These Schiff bases are of significant interest because the combination of the phenolic hydroxyl group and the imine nitrogen creates an excellent chelation site for metal ions. researchgate.net The resulting metal complexes have applications in catalysis and materials science.

Primary Amine (R'-NH₂)Resulting Schiff Base MoietySignificance
AnilineForms an N-phenyl imine derivative.Basic structure for creating more complex aromatic ligands.
EthylenediamineForms a bidentate or tetradentate ligand (if reacted at both ends).Excellent for forming stable transition metal complexes (e.g., Salen-type ligands).
2-AminophenolCreates a tridentate ligand with O, N, O donor atoms. nih.govHighly effective for chelating a variety of metal ions.
Ligand Design and Coordination Chemistry

The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, magnetic, and catalytic properties. The molecular structure of this compound, featuring a hydroxyl group and a methoxy group on a benzene (B151609) ring, presents a classic bidentate O,O'-donor site (a catechol-like moiety) suitable for coordinating with a variety of metal ions. The presence of the dodecyloxy group introduces significant steric bulk and lipophilicity, which can be strategically employed to influence the coordination environment of the metal center.

Research into the coordination chemistry of analogous, albeit simpler, methoxyphenol derivatives provides a foundational understanding. For instance, studies on 4-methoxyphenol have demonstrated its capability to form stable complexes with transition metals. These complexes often exhibit interesting electronic properties and have been investigated for their potential as catalysts and in materials science. The long dodecyl chain in this compound is anticipated to impart several key features to its metal complexes:

Solubility: The long alkyl chain would enhance the solubility of the resulting metal complexes in nonpolar organic solvents, which is advantageous for homogeneous catalysis and solution-based processing of materials.

Steric Shielding: The bulky dodecyloxy group can create a sterically hindered pocket around the metal center. This can influence the regioselectivity and stereoselectivity of catalytic reactions by controlling the access of substrates to the active site.

Self-Assembly: The lipophilic dodecyl chains can drive the self-assembly of the metal complexes into larger, ordered structures in solution or at interfaces, a topic that will be further explored in the subsequent section.

While direct experimental data on the coordination complexes of this compound is not extensively documented in publicly available literature, the principles of ligand design strongly suggest its utility. The synthetic strategy would typically involve the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a potent nucleophile to bind to a metal center. The methoxy group can also participate in coordination, leading to the formation of a stable five-membered chelate ring.

The table below summarizes the key structural features of this compound relevant to its function as a ligand.

FeatureDescriptionImplication in Coordination Chemistry
Chelating Group Catechol-like O,O'-donor site (hydroxyl and methoxy groups)Forms stable chelate rings with metal ions.
Dodecyloxy Chain Long C12H25 aliphatic chainEnhances solubility in nonpolar media and provides steric bulk.
Aromatic Ring Phenyl backboneProvides a rigid scaffold for the coordinating groups.
Supramolecular Assembly via Derivatization

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. The derivatization of this compound is a key strategy to unlock its potential in this domain. The inherent amphiphilic nature of this molecule, arising from the polar phenol head and the nonpolar dodecyl tail, makes it an excellent building block for self-assembling systems.

Derivatization can be targeted at several sites on the molecule to introduce specific functionalities that drive supramolecular assembly. For example, the phenolic hydroxyl group can be esterified or etherified to introduce recognition motifs such as hydrogen bonding sites or photoresponsive units.

The primary driving forces for the supramolecular assembly of this compound and its derivatives include:

Van der Waals Interactions: The long dodecyl chains can pack together through van der Waals forces, leading to the formation of ordered structures like micelles, vesicles, or liquid crystals in appropriate solvents.

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. In the solid state or in non-polar solvents, this can lead to the formation of chains or networks.

π-π Stacking: The aromatic rings can interact through π-π stacking, contributing to the stability of the assembled structures.

The following table outlines potential derivatization strategies and their impact on supramolecular assembly.

Derivatization SiteReagent/ReactionResulting FunctionalityImpact on Supramolecular Assembly
Phenolic -OH Acylation with an acid chloride containing a recognition unitEster linkage with a functional tailIntroduces specific intermolecular interactions (e.g., hydrogen bonding, charge transfer).
Aromatic Ring Electrophilic aromatic substitution (e.g., nitration, halogenation)Introduction of polar or reactive groupsModifies the electronic properties and allows for post-assembly modification.
Coordination Reaction with a metal saltMetallo-ligand complexMetal ions act as directional linkers, leading to the formation of defined metallo-supramolecular architectures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopic Analysis of this compound

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the various protons in the aromatic ring, the methoxy group, and the long dodecyloxy chain.

The aromatic protons typically appear in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the substituents on the benzene ring. The methoxy group protons present as a sharp singlet, while the protons of the dodecyloxy chain exhibit a series of signals corresponding to the methylene (B1212753) groups and the terminal methyl group. The protons on the carbon adjacent to the ether oxygen are the most deshielded and appear furthest downfield within the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 6.3 - 7.0 Multiplet
Methoxy (-OCH₃) ~3.8 Singlet
-OCH₂- (dodecyl) ~3.9 Triplet
Methylene (-CH₂-)n 1.2 - 1.8 Multiplet
Terminal Methyl (-CH₃) ~0.9 Triplet

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary based on solvent and instrument parameters.

¹³C NMR Spectroscopic Analysis and Chemical Shift Correlation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The aromatic carbons exhibit signals in the downfield region (typically 100-160 ppm). The carbons bearing the oxygen substituents (C-3 and C-4) are significantly deshielded and appear at the lower end of this range. The methoxy carbon and the carbons of the dodecyloxy chain appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-O 145 - 155
Aromatic C-H 100 - 125
Methoxy (-OCH₃) ~56
-OCH₂- (dodecyl) ~70
Methylene (-CH₂-)n 22 - 32
Terminal Methyl (-CH₃) ~14

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Advanced NMR Techniques for Conformation and Stereochemistry

While ¹H and ¹³C NMR are fundamental, more advanced techniques can provide deeper insights into the three-dimensional structure and connectivity of molecules like this compound. researchgate.netipb.pt Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in unambiguously assigning proton and carbon signals and establishing through-bond connectivities. ipb.pt

Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the spatial proximity of protons, which is crucial for understanding the preferred conformation of the flexible dodecyloxy chain relative to the aromatic ring. ipb.pt These advanced methods, often used in combination, allow for a comprehensive and detailed structural elucidation that is not always possible with one-dimensional NMR experiments alone. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the parent ion, which is a critical step in confirming the molecular formula of a newly synthesized or isolated compound. For this compound (C₁₉H₃₂O₃), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically to analyze the fragmentation of a selected precursor ion. unt.edu In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). unt.edu The resulting fragment ions are then analyzed to provide a fragmentation pattern.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of organic compounds. IR spectroscopy is used to identify functional groups, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Vibrational Analysis via FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present. For a molecule like this compound, the FTIR spectrum would be expected to show several key absorption bands.

A hypothetical table of expected FTIR peaks for this compound is presented below, based on the known absorption regions of its constituent functional groups.

Functional Group Expected Vibrational Mode **Anticipated Wavenumber (cm⁻¹) **
Phenolic O-HStretching3550-3200 (broad)
Aromatic C-HStretching3100-3000
Aliphatic C-H (dodecyl)Stretching2950-2850
C=C (aromatic ring)Stretching1620-1580 and 1500-1400
C-O (aryl ether)Asymmetric Stretching1275-1200
C-O (aryl ether)Symmetric Stretching1050-1000
C-O (alcohol)Stretching1260-1000

Electronic Transitions and Chromophore Characterization using UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions from the ground state to excited states upon absorption of ultraviolet or visible light. The aromatic ring in this compound acts as a chromophore. The presence of the hydroxyl (-OH), methoxy (-OCH₃), and dodecyloxy (-OC₁₂H₂₅) groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

The principal electronic transitions in the phenolic chromophore are the π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring to the π* antibonding orbitals. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons from the oxygen atoms of the hydroxyl and ether groups to the π* antibonding orbitals of the benzene ring.

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Studies of this compound and its Derivatives

To perform a single crystal X-ray diffraction study, a suitable single crystal of this compound would first need to be grown. The crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a result of the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice.

Analysis of the positions and intensities of the diffraction spots allows for the determination of the unit cell dimensions and the space group of the crystal. Further refinement of the data leads to the precise coordinates of each atom in the asymmetric unit, from which the complete molecular structure can be reconstructed. While no specific crystallographic data for this compound has been published, studies on related compounds, such as 3,4-dimethoxyphenol, reveal detailed information about their crystal structures. nih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, hydrogen bonding involving the phenolic hydroxyl group is expected to be a dominant feature in its crystal packing. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of chains or more complex networks of molecules.

In Vitro Antioxidant Mechanisms of this compound and its Analogues

The antioxidant properties of phenolic compounds are of significant interest in the scientific community. The capacity of these molecules to counteract oxidative stress is a key area of research, with various assays employed to elucidate their mechanisms of action.

The ability of this compound and its analogues to scavenge free radicals is a primary indicator of their antioxidant potential. Commonly used methods to evaluate this activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

The DPPH assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The rate of this color change is proportional to the antioxidant capacity of the compound being tested. Similarly, the ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation. The results of these assays are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals.

Studies on analogues of this compound, such as eugenol (B1671780) and isoeugenol, have demonstrated their radical scavenging capabilities. For instance, 2-allyl-4-methoxyphenol (B1267482) and 2,4-dimethoxyphenol (B87100) have been shown to be more efficient at scavenging DPPH radicals compared to eugenol and isoeugenol. mdpi.com This suggests that the specific arrangement and type of substituent groups on the phenol ring play a crucial role in determining antioxidant activity. The antioxidant activity of phenolic acids has been shown to be influenced by the number and position of methoxyl and phenolic hydroxyl groups. nih.govresearchgate.net

The following table summarizes the antioxidant activity of some methoxyphenol analogues as measured by the DPPH and ABTS assays.

CompoundDPPH IC50 (mM)ABTS IC50 (mM)TEAC (DPPH)TEAC (ABTS)
Eugenol0.130.081.631.15
Capsaicin (B1668287)0.280.110.760.84
Vanillin>10.21<0.210.44
Trolox (Standard)0.210.091.001.00
α-Tocopherol (Standard)----
Data derived from a study on natural methoxyphenol compounds. mdpi.com

The Ferric Reducing Antioxidant Power (FRAP) assay is another widely used method to assess the total antioxidant capacity of a substance. nih.govbanglajol.info This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color that can be measured spectrophotometrically. banglajol.info The change in absorbance is directly proportional to the total antioxidant capacity of the sample.

Research on phenolic acids has demonstrated a correlation between their structure and their FRAP values. nih.govresearchgate.net For example, the presence of multiple methoxyl groups tends to increase the antioxidant activity as measured by the FRAP assay. nih.gov This is consistent with the general understanding that electron-donating groups on the phenolic ring enhance the reducing power of the compound.

Beyond simple chemical assays, understanding the effects of antioxidants within a biological context is crucial. In cultured cell lines, researchers can investigate how compounds like this compound influence cellular antioxidant defense mechanisms.

One of the most important of these is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by a protein called Keap1. However, in the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. nih.gov There, it binds to Antioxidant Response Elements (AREs) in the DNA, leading to the transcription of a wide range of antioxidant and cytoprotective genes. nih.gov

Phenolic compounds have been identified as potent modulators of the Nrf2 pathway. nih.gov By activating this pathway, they can enhance the cell's own antioxidant defenses, providing a more sustained and comprehensive protection against oxidative damage. While specific studies on this compound's effect on the Nrf2 pathway are limited, the known activities of related phenolic compounds suggest that this is a plausible mechanism of action. Further research in this area would be valuable to fully understand its cellular antioxidant properties.

The antioxidant potency of a phenolic compound is intricately linked to its molecular structure. Several key factors have been identified that influence this relationship:

The Phenolic Hydroxyl Group: The presence of a hydroxyl group directly attached to the aromatic ring is essential for the primary antioxidant activity of phenols. This group can donate a hydrogen atom to a free radical, thereby neutralizing it.

Substituent Groups: The type and position of other substituent groups on the aromatic ring have a significant impact on antioxidant activity. Electron-donating groups, such as methoxy (-OCH₃) and alkyl chains, can increase the electron density on the ring and stabilize the resulting phenoxyl radical, thus enhancing antioxidant potency. Conversely, electron-withdrawing groups can decrease activity. Studies on phenolic acids have shown that the presence of methoxyl and phenolic hydroxyl groups promotes their antioxidant activities. nih.govresearchgate.net

Steric Hindrance: The size and position of substituent groups can also create steric hindrance around the hydroxyl group, which may affect its ability to interact with free radicals. researchgate.net

Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds between the phenolic hydroxyl group and adjacent substituents can influence the bond dissociation enthalpy of the O-H bond, which in turn affects the ease of hydrogen atom donation.

For this compound, the long dodecyloxy chain is a significant feature. This lipophilic chain would likely increase its solubility in lipid environments, potentially enhancing its ability to protect cell membranes from lipid peroxidation. The methoxy group at the para position to the hydroxyl group is also expected to contribute positively to its antioxidant activity.

In Vitro and Ex Vivo Antimicrobial Mechanisms

In addition to their antioxidant properties, many phenolic compounds exhibit antimicrobial activity against a range of microorganisms.

The ability of this compound and its analogues to inhibit the growth of bacteria is a key aspect of their antimicrobial potential. This is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Studies on related methoxyphenol derivatives have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, eugenol and capsaicin have been found to be effective against Staphylococcus aureus, a common foodborne pathogen. nih.gov The mechanism of action is often related to the disruption of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.

Biofilms are structured communities of bacteria that are attached to a surface and encased in a self-produced matrix of extracellular polymeric substances. nih.govnih.gov Bacteria within biofilms are notoriously more resistant to antibiotics and host immune defenses than their planktonic (free-floating) counterparts. nih.govnih.gov Therefore, compounds that can inhibit biofilm formation or disrupt existing biofilms are of great interest.

Research has shown that some phenolic compounds can interfere with the processes involved in biofilm formation, such as initial bacterial attachment to a surface and the production of the extracellular matrix. nih.gov For example, allyl derivatives of some phenols have demonstrated an increased potency in killing and inhibiting planktonic cells, although their effectiveness against biofilms was found to be decreased. nih.gov The long dodecyloxy chain of this compound could potentially influence its interaction with bacterial membranes and its ability to modulate biofilm formation.

The following table presents the Minimum Inhibitory Concentrations (MICs) of some methoxyphenol derivatives against selected bacteria.

CompoundStaphylococcus epidermidis MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
2-allyl-4-methoxyphenol125250
2-methallyl-4-methoxyphenol62.5125
Data adapted from a study on the antimicrobial activity of naturally occurring phenols and their derivatives. nih.gov

Fungal Growth Inhibition and Spore Germination Effects

The structural characteristics of this compound, specifically its amphiphilic nature conferred by a long lipophilic dodecyl chain and a polar phenolic head, suggest a potential for antifungal activity. While direct studies on this specific compound are limited, the antifungal mechanisms of structurally similar amphiphilic phenols and hydroxytyrosol (B1673988) (HT) analogs have been investigated. These compounds are known to exhibit significant antifungal properties. nih.govfrontiersin.org Their efficacy is often attributed to their ability to function as non-ionic surfactants, which can disrupt fungal membranes. nih.gov This disruption is a key factor in inhibiting fungal growth and proliferation. The antifungal action of HT analogs has been demonstrated to be potent and broad-spectrum, affecting major fungal pathogens such as Aspergillus fumigatus, Aspergillus flavus, Fusarium oxysporum, and Candida albicans. frontiersin.org

Mechanistic Insights into Membrane Disruption and Enzyme Inhibition

The primary proposed mechanism for the antifungal activity of compounds like this compound is the direct disruption of the fungal cell membrane's structure and function. frontiersin.org This action is rapid and destructive, leading to a loss of membrane integrity. frontiersin.org Such disruption can result in a quick influx of ions like Ca2+ into the fungal cell, triggering downstream cellular stress responses. nih.govnih.gov For instance, in Candida albicans, the calcineurin pathway, which is crucial for stress tolerance, is activated in response to membrane-disrupting agents. nih.govnih.gov Transcriptional profiling of yeasts exposed to such compounds reveals an upregulation of genes involved in cell wall strengthening and lipid transport, further indicating that the cell envelope is the primary target. nih.gov

Beyond membrane disruption, methoxyphenol derivatives have been identified as reversible inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. nih.gov This suggests that this compound may also exert biological effects through specific enzyme inhibition, in addition to its non-specific membrane-disrupting activities.

Enzymatic Interaction Studies and Biochemical Pathway Modulation

Inhibition Kinetics of Specific Enzymes (e.g., COX-2, 5-LOX, Cytochrome P450)

The interaction of this compound with key enzymes involved in inflammation and metabolism provides insight into its potential therapeutic applications.

Cyclooxygenase-2 (COX-2): COX-2 inhibitors are a significant class of anti-inflammatory drugs. wikipedia.org A key structural feature that allows for selective inhibition of COX-2 over COX-1 is the presence of a larger binding site in the COX-2 enzyme. youtube.com This allows bulkier molecules to act as selective inhibitors. youtube.com The sizable dodecyloxy group of this compound suggests it may preferentially bind to and inhibit COX-2. Derivatization of the carboxylate group in traditional nonsteroidal anti-inflammatory drugs (NSAIDs) has been shown to convert them into potent and selective COX-2 inhibitors. umn.edu

5-Lipoxygenase (5-LOX): The 5-LOX pathway is another critical target in inflammatory conditions, responsible for the production of leukotrienes. nih.govresearchgate.net Phenolic compounds are known to inhibit LOX enzymes, often through their antioxidant activity. nih.gov Numerous polyphenols and their derivatives have been evaluated for their 5-LOX inhibitory potential, with some showing significant activity in a dose-dependent manner. nih.govbiorxiv.orgresearchgate.net The phenolic moiety in this compound makes it a candidate for 5-LOX inhibition.

Cytochrome P450 (CYP450): Cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, are central to drug metabolism. nih.govnih.gov Many polyphenolic compounds have been shown to inhibit these enzymes, which can lead to drug-herb or drug-food interactions. nih.govnih.gov The inhibition can be reversible or irreversible and may involve covalent bonding or competitive binding to the active site. nih.govbiomolther.org Given its phenolic structure, this compound could potentially inhibit CYP450 enzymes, thereby affecting the metabolism of other substances. nih.gov

Table 1: Inhibitory Activity of Phenolic Compounds on Inflammatory Enzymes

EnzymeInhibitor ClassMechanism of InhibitionReference
COX-2 Polyphenols, Modified NSAIDsCompetitive binding to a larger active site. youtube.comumn.edu
5-LOX Phenolic Compounds, PolyphenolsAntioxidant activity, interference with fatty acid oxidation. nih.govresearchgate.net
Myeloperoxidase Methoxyphenol DerivativesReversible inhibition of oxidative activity. nih.gov

This table is generated based on data from related compounds to illustrate potential mechanisms.

Substrate Mimicry and Binding Site Analysis

The potential for this compound to act as a substrate mimic or to bind to specific enzyme active sites is largely inferred from its structure. For COX-2, the bulky dodecyloxy tail could facilitate entry into the enzyme's larger hydrophobic pocket, a feature that distinguishes it from the more constricted COX-1 active site. youtube.com In the case of myeloperoxidase, in silico docking studies of similar methoxyphenol derivatives have shown favorable binding energies, suggesting a strong interaction with the enzyme's active site. nih.gov The phenolic ring is likely a key interacting moiety, while the alkyl chain influences binding affinity and selectivity.

Modulation of Cellular Metabolic Pathways

By inhibiting key enzymes like Cytochrome P450, this compound could significantly modulate cellular metabolic pathways. nih.gov Inhibition of CYP3A4, for instance, can alter the metabolism of a wide array of xenobiotics, including therapeutic drugs. nih.gov This can have profound effects on the efficacy and toxicity of co-administered substances. Furthermore, the inhibition of inflammatory pathways, such as those mediated by COX-2 and 5-LOX, represents a modulation of arachidonic acid metabolism, shifting the cellular production of pro-inflammatory eicosanoids. nih.govnih.gov

Insecticidal and Pest Control Mechanisms (if applicable, focusing on molecular targets)

Receptor Binding and Neurotransmitter System Interference

There is no published research detailing the binding of this compound to any specific biological receptors. Consequently, its potential to interfere with neurotransmitter systems remains uninvestigated. Studies on other phenolic compounds have shown interactions with receptors such as the GABA-A receptor, but no such data exists for this compound.

Enzyme Inhibition in Insect Physiology

The potential of this compound as an enzyme inhibitor in the context of insect physiology has not been documented. While some derivatives of other natural phenols like eugenol and thymol (B1683141) have been explored for insecticidal properties, which may involve enzyme inhibition, no such studies have been conducted on this compound.

Growth and Development Disruption Mechanisms

There is a lack of information regarding the mechanisms by which this compound might disrupt growth and development in any pre-clinical model. The endocrine-disrupting potential has been noted for some alkylphenols, but specific data for this compound is absent from the scientific record.

Advanced Applications in Materials Science and Engineering

Integration of 3-(Dodecyloxy)-4-methoxyphenol in Polymer and Advanced Material Systems

The integration of this compound into polymer science leverages its dual functionality: the reactive phenol (B47542) group and the property-modifying dodecyl chain. This allows it to serve not just as a passive additive but as an active component in creating materials with tailored characteristics.

Role as a Polymerization Inhibitor or Stabilizer

The primary and most established role for the core structure of this compound relates to its function as a polymerization inhibitor and stabilizer. The parent compound, 4-methoxyphenol (B1676288) (also known as Mequinol or MeHQ), is widely used to prevent the premature and often hazardous spontaneous polymerization of reactive monomers like acrylates and styrene. nih.govgoogle.com Its efficacy stems from the phenolic hydroxyl group, which can donate a hydrogen atom to trap reactive free radicals, thus terminating the chain reaction that leads to polymerization. google.com This process is crucial for the safe storage and transport of monomers.

The addition of the dodecyloxy group to this core structure in this compound is expected to retain this radical-scavenging capability. The long alkyl chain enhances its solubility in nonpolar monomers and polymer matrices, improving its dispersion and effectiveness as a stabilizer within the bulk material. This makes it a potentially valuable additive for preventing degradation and extending the service life of various polymers.

Incorporation into Conjugated Polymer Architectures

Beyond its role as a stabilizer, this compound serves as a versatile building block for the synthesis of advanced conjugated polymers. The phenolic hydroxyl group provides a reactive site for chemical modification, allowing the molecule to be grafted onto a polymer backbone or used as a monomer in polymerization reactions.

The presence of the long dodecyloxy side chain is particularly advantageous in the context of conjugated polymers, which are often difficult to process due to their rigid backbones. This flexible chain significantly enhances the solubility of the resulting polymers in common organic solvents. Improved solubility is a critical factor for the fabrication of high-quality, uniform thin films from solution, a common requirement for electronic and optoelectronic applications. For example, analogues like poly(3,4-propylenedioxythiophene) (PProDOT) with alkoxy sidechains demonstrate how such modifications lead to processable and functional conjugated polymers. rsc.org

Development of Optoelectronic Materials (e.g., Light Emitting Devices, Photovoltaic Systems)

The electron-rich nature of the disubstituted benzene (B151609) ring in this compound makes it an attractive component for materials used in optoelectronic devices such as Organic Light Emitting Diodes (OLEDs) and organic photovoltaic (OPV) systems. The methoxy (B1213986) and dodecyloxy groups are electron-donating, which can be harnessed to create materials with suitable energy levels for charge transport or emission.

When incorporated into conjugated polymer systems, these moieties can help tune the final material's electronic properties. The long dodecyloxy chain also plays a crucial role in controlling the morphology of thin films. It promotes self-organization and can prevent the excessive aggregation that often quenches fluorescence in solid-state devices, leading to improved performance and efficiency. The structural features of this molecule are consistent with those required for components in various organic electronic technologies, including OLEDs and organic photovoltaics. rsc.org

Supramolecular Assemblies and Self-Assembled Nanostructures

The amphiphilic character of this compound, arising from its polar phenol head and its long nonpolar dodecyl tail, drives its ability to form highly ordered structures through self-assembly. This behavior is foundational to its application in creating complex nanomaterials.

Formation of Liquid Crystalline Phases and Mesophases

Molecules with a rigid core and a long, flexible tail, such as this compound, are classic candidates for forming liquid crystalline phases. doitpoms.ac.uk Liquid crystals are a state of matter with properties intermediate between those of a crystalline solid and a conventional liquid, exhibiting long-range orientational order. doitpoms.ac.ukwikipedia.org

The specific arrangement, or mesophase, adopted by such molecules depends on factors like temperature and concentration. wikipedia.org It is anticipated that this compound could form various mesophases, such as:

Nematic phases , where the molecules show a common alignment direction.

Smectic phases , where the molecules are organized into layers, with the aromatic heads associating with each other and the alkyl tails segregating into their own sub-layer. nih.gov

This ability to self-organize into ordered domains is critical for applications requiring anisotropic properties, such as in display technologies and sensors. The length of the alkoxy chain is a key determinant of the stability and type of mesophase formed. nih.gov

Non-covalent Interactions in Nanotube and Fiber Formation

The structure of this compound is ideally suited for the non-covalent functionalization of nanomaterials like carbon nanotubes (CNTs). nih.govnih.gov This process is essential for overcoming the strong van der Waals forces that cause CNTs to bundle together, making them difficult to disperse in solvents and integrate into other materials. nih.govbeilstein-journals.org

The functionalization mechanism involves two key interactions:

π-π Stacking: The aromatic phenol ring can interact with the graphitic surface of the carbon nanotube through π-π stacking. mdpi.com

Steric Stabilization: The long, flexible dodecyl tail extends into the solvent, creating a steric barrier that prevents the nanotubes from re-aggregating.

This non-covalent approach is highly desirable because it improves the dispersibility of CNTs without disrupting their valuable electronic and mechanical properties. beilstein-journals.org Furthermore, the molecule's amphiphilic nature allows it to self-assemble into other nanostructures, such as fibers or micelles, through a combination of hydrogen bonding (via the phenol group) and hydrophobic interactions (via the dodecyl chains). nih.govnih.gov These self-assembled structures can serve as templates or functional components in various nanoscale devices. rsc.org

Data Tables

Table 1: Properties and Applications of this compound in Materials Science

PropertyStructural FeatureApplication AreaMechanism/Function
Polymer Stabilization Phenolic Hydroxyl GroupPolymer Manufacturing & LongevityActs as a radical scavenger to inhibit premature polymerization and degradation.
Enhanced Solubility Dodecyloxy Side ChainConjugated Polymer ProcessingIncreases solubility in organic solvents, enabling solution-based fabrication of thin films.
Electronic Tuning Methoxy & Dodecyloxy GroupsOptoelectronics (OLEDs, OPVs)Electron-donating groups modify the electronic energy levels of the polymer backbone.
Self-Assembly Amphiphilic Nature (Polar Head, Nonpolar Tail)Liquid Crystals, NanomaterialsForms ordered structures like mesophases, micelles, and fibers through intermolecular forces.
Surface Functionalization Aromatic Ring & Alkyl ChainCarbon Nanotube DispersionAdsorbs onto CNT surfaces via π-π stacking, while the alkyl chain provides steric stabilization.

Role in Smart Materials and Responsive Systems

Smart materials, which respond to external stimuli, are at the forefront of materials innovation. The functional groups within this compound provide handles for creating such responsive behaviors.

While this compound itself is not inherently photoresponsive, it can be integrated into photo-switchable systems. The phenolic group can be chemically modified to include a photo-chromic moiety, such as an azobenzene (B91143) or spiropyran unit. nih.gov Upon irradiation with light of a specific wavelength, these groups undergo reversible isomerization, which can alter the polarity and geometry of the molecule.

This change in molecular shape can disrupt the packing in a self-assembled structure, leading to a macroscopic change in the material's properties. For example, a vesicle formed from a photo-functionalized derivative of this compound could be made to release an encapsulated cargo upon light exposure. The reversible nature of the photo-isomerization allows for the potential to create materials with switchable properties. nih.gov

Table 1: Potential Photoresponsive Behavior of Functionalized this compound Derivatives

Photo-switchable MoietyStimulus (Wavelength)Molecular ChangePotential Material Response
AzobenzeneUV Light (~365 nm)Trans to Cis IsomerizationDisruption of micellar structure, increased solubility
AzobenzeneVisible Light (>400 nm)Cis to Trans IsomerizationReformation of ordered assemblies
SpiropyranUV Light (~365 nm)Ring-opening to MerocyanineColor change, increased polarity
SpiropyranVisible Light (>400 nm)Ring-closing to SpiropyranReversal to original color and polarity

The long dodecyl chain of this compound can be leveraged in the design of thermosensitive materials. In polymer systems, such alkyl chains can act as temperature-responsive elements. For instance, when incorporated as side chains in a polymer, they can induce a lower critical solution temperature (LCST) behavior. Below the LCST, the polymer is soluble, but above this temperature, it undergoes a phase transition and precipitates. researchgate.net

By copolymerizing a derivative of this compound with other monomers, it is possible to create polymers that exhibit sharp thermal transitions. unc.edu The temperature of this transition could be tuned by altering the ratio of the hydrophobic, dodecyl-containing monomer to more hydrophilic co-monomers. Such thermosensitive polymers have applications in areas like controlled drug delivery and smart coatings. researchgate.net

The phenolic group of this compound is a key feature for its use in chemical sensors. This group can act as a recognition site for various analytes through hydrogen bonding or other non-covalent interactions. A particularly effective method for creating selective sensors is through molecular imprinting. rsc.orgresearchgate.net

In this approach, a polymer network is formed around a template molecule that is structurally similar to the target analyte. The phenolic group of this compound could be used as a functional monomer in this process. After polymerization, the template is removed, leaving behind a cavity that is complementary in size, shape, and chemical functionality to the target analyte. researchgate.net

An electrochemical sensor could be constructed by modifying an electrode with a molecularly imprinted polymer (MIP) based on this compound. mdpi.com When the target analyte binds to the recognition sites in the MIP, it can cause a measurable change in the electrochemical signal, such as a change in current or potential. The selectivity of the sensor is derived from the specific nature of the imprinted cavity. nih.gov

Table 2: Components of a Hypothetical Molecularly Imprinted Polymer Sensor for Phenolic Compounds

ComponentMaterial/MoleculeFunction
Functional MonomerThis compound derivativeProvides recognition sites for the analyte.
Cross-linkerEthylene glycol dimethacrylateForms the polymer network structure.
TemplateTarget Analyte (e.g., Bisphenol A)Creates the specific binding cavity.
TransducerGlassy Carbon ElectrodeConverts the binding event into a measurable signal.

Analytical Methodologies for Detection, Quantification, and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of 3-(Dodecyloxy)-4-methoxyphenol from complex mixtures, for its quantification, and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the high molecular weight and long alkyl chain of this compound, its direct analysis by GC-MS can be challenging due to its low volatility and potential for thermal degradation. To overcome these limitations, derivatization of the phenolic hydroxyl group is a common strategy. Silylation, for instance, by reacting the compound with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can increase its volatility and thermal stability, making it amenable to GC-MS analysis nih.govmdpi.com.

Table 1: Hypothetical GC-MS Parameters for Derivatized this compound

ParameterValue
Column 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 280 °C
Oven Program Initial temperature 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-600 m/z

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of phenolic compounds nih.govnih.govfishersci.com. The hydrophobic dodecyl chain of this compound will lead to strong retention on a nonpolar stationary phase, such as a C18 column.

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with the addition of a small amount of acid (e.g., acetic acid or formic acid) to suppress the ionization of the phenolic hydroxyl group and improve peak shape sielc.comsielc.com. Detection is commonly achieved using a UV detector, as the phenolic ring exhibits strong absorbance in the UV region. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions of this compound.

Table 2: Typical HPLC Conditions for the Analysis of this compound

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 20 µL

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound thieme.dekhanacademy.orgsilicycle.comyoutube.com. It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture.

For the analysis of this compound, a silica gel plate is typically used as the stationary phase, and a mixture of nonpolar and polar organic solvents, such as hexane and ethyl acetate, serves as the mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Due to its long alkyl chain, this compound is expected to be less polar than its precursor, 4-methoxyphenol (B1676288), and will therefore have a higher retention factor (Rf) value. The spots on the TLC plate can be visualized under UV light or by using a staining agent.

Table 3: Example TLC System for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light (254 nm) or staining with a potassium permanganate solution

Spectrophotometric and Spectrofluorometric Methods

Spectroscopic methods offer alternative and often complementary approaches for the detection and quantification of this compound.

UV-Visible spectrophotometry can be used for the quantification of this compound. The phenolic chromophore in the molecule gives rise to characteristic absorption bands in the UV region. The UV-Vis spectrum of the closely related compound, 4-methoxyphenol, shows absorption maxima around 222 nm and 282 nm sielc.com. It is expected that this compound will have a similar absorption profile. For quantitative analysis, a calibration curve can be prepared by measuring the absorbance of standard solutions at the wavelength of maximum absorption (λmax).

While simple UV-Vis spectrophotometry is useful, the development of more selective assays can be beneficial, especially for the analysis of complex samples. This can involve derivatization reactions that produce a colored product with a distinct absorption in the visible region, thereby reducing interference from other UV-absorbing compounds nih.gov.

Spectrofluorometry is another sensitive detection technique. While the native fluorescence of this compound may be weak, its detection can be significantly enhanced using techniques like micelle-enhanced fluorimetry. The hydrophobic nature of the dodecyl chain makes this compound an ideal candidate for this technique.

In micelle-enhanced fluorimetry, a surfactant is added to the sample solution at a concentration above its critical micelle concentration (CMC). The hydrophobic this compound molecules will partition into the hydrophobic core of the micelles. This microenvironment can protect the fluorophore from non-radiative decay processes and enhance its fluorescence quantum yield, leading to a significant increase in the fluorescence signal nih.govnih.gov. This enhancement in fluorescence intensity can be used to develop highly sensitive methods for the quantification of this compound, even at very low concentrations.

Electrophoretic Techniques for Compound Characterization

Electrophoretic techniques, particularly those performed in a capillary format, offer high separation efficiency and short analysis times. For a compound with the characteristics of "this compound", Micellar Electrokinetic Chromatography (MEKC) is a particularly suitable method.

MEKC is a modification of capillary electrophoresis (CE) that allows for the separation of neutral and hydrophobic compounds. wikipedia.orgnih.gov This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.orgkapillarelektrophorese.com These micelles form a pseudo-stationary phase, and separation is based on the differential partitioning of the analyte between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. nih.gov

The long dodecyloxy tail of "this compound" imparts significant hydrophobicity to the molecule, leading to a strong interaction with the SDS micelles. This interaction allows for its separation from more polar or charged impurities that will have a lower affinity for the micelles and thus migrate at different velocities. The selectivity of the separation in MEKC can be fine-tuned by modifying the composition of the running buffer, for instance, by adding organic modifiers like methanol or acetonitrile, which can alter the partitioning equilibrium. kapillarelektrophorese.com

ParameterCondition
InstrumentationCapillary Electrophoresis System with UV Detector
CapillaryFused Silica, 50 µm i.d., 60 cm total length (50 cm effective length)
Running Buffer25 mM Sodium Borate buffer (pH 9.2) containing 50 mM Sodium Dodecyl Sulfate (SDS) and 10% (v/v) Acetonitrile
Applied Voltage25 kV
Temperature25 °C
InjectionHydrodynamic injection at 50 mbar for 5 seconds
DetectionUV absorbance at 280 nm

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, provide a powerful approach for the definitive identification, quantification, and purity assessment of "this compound", especially in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of "this compound" without the need for chemical derivatization. researchgate.net The compound's hydrophobicity makes it ideal for separation using reversed-phase liquid chromatography.

For a typical LC-MS/MS analysis, a C18 stationary phase is employed to retain the analyte through hydrophobic interactions. The mobile phase usually consists of a gradient of water and an organic solvent, such as acetonitrile or methanol, with a small amount of an acid like formic acid to facilitate protonation and enhance ionization efficiency. lcms.cz Electrospray ionization (ESI) is a common ionization technique for such molecules, and given the phenolic nature of the analyte, negative ion mode is often preferred.

Tandem mass spectrometry (MS/MS) is utilized for detection and quantification, typically in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and then monitoring specific product ions in the third quadrupole. This high degree of selectivity minimizes interferences from the sample matrix and allows for accurate quantification even at low concentrations. researchgate.netlcms.cz Purity assessment can be performed by screening for known and unknown impurities, with the mass spectrometer providing molecular weight and structural information for their identification. reddit.comresearchgate.net

ParameterCondition
Liquid Chromatography
ColumnC18, 2.1 mm x 100 mm, 1.8 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Tandem Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition (Quantification)[M-H]⁻ → Product Ion 1
MRM Transition (Confirmation)[M-H]⁻ → Product Ion 2
Collision EnergyOptimized for specific transitions

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS offers high chromatographic resolution and is a powerful tool for the analysis of volatile and semi-volatile compounds. Due to the presence of the polar phenolic hydroxyl group, "this compound" requires derivatization to increase its volatility and thermal stability for GC analysis. nih.govmdpi.com Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net

The resulting TMS ether is more amenable to GC separation on a non-polar or semi-polar capillary column. The analysis typically involves a temperature program to ensure the elution of the derivatized analyte. Electron ionization (EI) is the most common ionization method in GC-MS, which generates a characteristic fragmentation pattern that can be used for structural elucidation and identification. mdpi.com Similar to LC-MS/MS, tandem mass spectrometry in MRM mode is employed for sensitive and selective quantification. The fragmentation of the silylated derivative would be expected to show characteristic losses of methyl groups from the TMS moiety.

ParameterCondition
Gas Chromatography
ColumnDB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier GasHelium, constant flow 1.2 mL/min
Inlet Temperature280 °C
Oven ProgramInitial 150 °C, ramp to 300 °C at 15 °C/min, hold for 5 min
Injection ModeSplitless
Tandem Mass Spectrometry
Ionization ModeElectron Ionization (EI), 70 eV
MRM Transition (Quantification)Precursor Ion → Product Ion 1
MRM Transition (Confirmation)Precursor Ion → Product Ion 2
Ion Source Temperature230 °C

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of 3-(Dodecyloxy)-4-methoxyphenol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, electron distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density, DFT calculations can accurately predict molecular orbital energies and shapes, which are crucial for understanding chemical reactivity.

For this compound, analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Table 7.1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue (Arbitrary Units)Description
HOMO Energy-5.8 eVEnergy of the highest occupied molecular orbital, indicating electron-donating capability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, indicating electron-accepting capability.
HOMO-LUMO Gap4.6 eVA measure of the molecule's chemical reactivity and kinetic stability.
Dipole Moment2.5 DIndicates the overall polarity of the molecule arising from its asymmetrical charge distribution.

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.

Due to the flexible nature of the dodecyloxy side chain, this compound can adopt numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which correspond to energy minima on its potential energy surface.

Computational methods can systematically rotate the single bonds within the molecule, particularly within the long alkyl chain and its connection to the phenolic ring, to calculate the potential energy of each resulting conformation. The lowest energy conformation, or global minimum, represents the most probable structure of the molecule in its ground state. Understanding the preferred conformation is essential as it dictates how the molecule interacts with its environment, including solvents and biological receptors. The steric hindrance between the bulky dodecyl chain and the methoxy (B1213986) group can restrict rotational freedom and define a limited set of low-energy conformers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations allow for the study of the molecule's movement and interactions over time. By simulating the atomic motions based on classical mechanics, MD provides a "movie" of the molecule's behavior in a defined environment, such as in a solvent or near a biological target.

Given the structural similarity of this compound to other phenolic compounds with biological activity, ligand-receptor docking studies are a relevant computational tool. Docking predicts the preferred orientation of the molecule (the ligand) when it binds to a target protein (the receptor) to form a stable complex.

For instance, if this compound were being investigated for properties similar to capsaicin (B1668287) (which interacts with the TRPV1 receptor), docking simulations could be used to place the this compound molecule into the binding site of TRPV1. The simulation would calculate a "docking score," an estimation of the binding affinity. Key interactions, such as hydrogen bonds between the phenolic hydroxyl group and amino acid residues in the receptor, as well as hydrophobic interactions involving the dodecyl chain, would be identified. These studies can rationalize observed biological activity or predict whether a compound is likely to be active.

MD simulations are also invaluable for studying how this compound behaves in different solvents. The long hydrophobic dodecyl tail and the more polar phenolic head give the molecule amphiphilic character. In an aqueous environment, simulations would likely show the dodecyl chains aggregating to minimize contact with water, while the polar phenolic heads remain exposed to the solvent.

These simulations can quantify important intermolecular interactions, such as:

Hydrogen Bonds: The phenolic -OH group can act as both a hydrogen bond donor and acceptor.

Van der Waals Forces: These are the primary interactions involving the long aliphatic chain.

Pi-stacking: The aromatic ring can potentially interact with other aromatic systems.

Understanding these interactions is critical for predicting solubility, aggregation behavior, and the ability to partition into different phases (e.g., across a cell membrane).

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (e.g., size, polarity, electronic properties) to an observed activity (e.g., enzyme inhibition, receptor binding).

To develop a QSAR model for a class of compounds including this compound, one would need a dataset of structurally similar molecules with experimentally measured activities. For each molecule, a set of molecular descriptors would be calculated.

Table 7.2: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor TypeExampleDescription
Topological Molecular WeightThe mass of the molecule.
Zagreb IndexA value based on the connectivity of atoms.
Electronic Dipole MomentMeasures the molecule's overall polarity.
HOMO/LUMO EnergiesRelates to the molecule's redox potential and reactivity.
Hydrophobic LogPThe logarithm of the partition coefficient between octanol (B41247) and water, measuring lipophilicity.

A statistical method, such as multiple linear regression, would then be used to build a model. For example, a hypothetical QSAR equation might look like:

Biological Activity = (c1 * LogP) - (c2 * HOMO-LUMO Gap) + constant

Such a model, once validated, could be used to predict the activity of new, unsynthesized analogues of this compound, thereby prioritizing the most promising candidates for synthesis and testing.

Development of Predictive Models for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models for the biological efficacy of chemical compounds. mdpi.com These models correlate the structural or physicochemical properties of molecules with their biological activities, such as antioxidant or anti-inflammatory effects. For phenolic compounds like this compound, QSAR models are particularly valuable for predicting their potential as therapeutic agents. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of compounds with known biological activities, structurally related to this compound, are compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated for each compound in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For phenolic antioxidants, QSAR studies have revealed that their efficacy is often governed by parameters such as the heat of formation, the energy of the highest occupied molecular orbital (HOMO), and the number and position of hydroxyl groups. nih.gov In the case of this compound, the presence of the dodecyloxy chain would significantly influence its lipophilicity, a key parameter in its interaction with biological membranes.

Descriptor Calculation and Feature Selection

The foundation of a robust QSAR model lies in the calculation of relevant molecular descriptors and the selection of the most informative ones (feature selection). For a molecule like this compound, a wide array of descriptors can be calculated using various software packages. These descriptors can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices).

3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape, volume, surface area).

Quantum Chemical Descriptors: Obtained from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).

Table 1: Representative Molecular Descriptors for a Phenolic Ether Analogous to this compound

Descriptor TypeDescriptor NameRepresentative ValueSignificance in Biological Activity Prediction
1D Molecular Weight~308.47 g/mol Influences transport and distribution.
2D Topological Polar Surface Area (TPSA)~49.69 ŲRelates to membrane permeability.
3D Molecular Volume~330 ųIndicates steric interactions with biological targets.
Quantum Chemical HOMO Energy~ -5.5 eVCorrelates with electron-donating ability (antioxidant activity).
Quantum Chemical LUMO Energy~ 0.5 eVRelates to electron-accepting ability.
Physicochemical LogP (Octanol-Water Partition Coefficient)~ 5.8Measures lipophilicity, affecting membrane interactions.

Note: The values in this table are illustrative and based on calculations for similar phenolic ether structures. The exact values for this compound would require specific computational calculations.

Feature selection is a critical step to avoid overfitting and to build a parsimonious and interpretable QSAR model. Techniques like genetic algorithms and particle swarm optimization are often employed to select a subset of descriptors that have the most significant correlation with the biological activity. rsc.org For phenolic compounds, descriptors related to electronic properties (like HOMO energy) and hydrophobicity (like LogP) are frequently selected as key features in predicting their antioxidant capacity.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and provide insights into the molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The predicted spectrum for a similar, smaller molecule, p-methoxyphenol, shows characteristic signals for the aromatic protons, the methoxy group protons, and the phenolic hydroxyl proton. stackexchange.com For this compound, additional signals corresponding to the long dodecyl chain would be expected. Discrepancies between predicted and experimental spectra can reveal subtle conformational effects or intermolecular interactions.

Table 2: Predicted ¹H NMR Chemical Shifts for a Guaiacol (B22219) Ether Moiety

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic C-H6.8 - 7.0Multiplet
Methoxy (-OCH₃)~3.8Singlet
Phenolic (-OH)5.0 - 6.0Broad Singlet
Dodecyloxy (-OCH₂-)~3.9Triplet
Dodecyloxy (-CH₂-)n1.2 - 1.8Multiplet
Dodecyloxy (-CH₃)~0.9Triplet

Note: These are representative predicted values for a guaiacol ether structure and may vary for this compound. The exact chemical shifts are influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy:

DFT calculations can also simulate the infrared spectrum of this compound, predicting the vibrational frequencies and intensities of different functional groups. Key predicted vibrational bands would include:

O-H stretching: A broad band around 3400-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

C=C stretching (aromatic): Peaks around 1500-1600 cm⁻¹.

C-O stretching (ether and phenol): Strong absorptions in the 1000-1300 cm⁻¹ region.

Comparing the theoretically predicted IR spectrum with an experimentally obtained one can confirm the molecular structure and provide information about hydrogen bonding interactions.

Future Research Directions and Interdisciplinary Academic Trajectories

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of 3-(Dodecyloxy)-4-methoxyphenol traditionally relies on methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary haloalkane. mdpi.comtue.nlnih.gov This reaction, while effective, often utilizes harsh reagents and solvents. Future research will likely focus on developing more sustainable and eco-friendly synthetic routes.

One promising area is the exploration of green chemistry principles in the alkylation of catechols and their derivatives. researchgate.netwhiterose.ac.uk This could involve the use of greener solvents, such as propylene (B89431) carbonate, which can act as both a reagent and a solvent, thereby minimizing waste. nih.gov Metal-free synthesis methods, for instance, using diaryliodonium salts in water, offer another environmentally benign alternative to traditional metal-catalyzed reactions. organic-chemistry.org

Furthermore, enzymatic synthesis presents a highly specific and sustainable approach. Lipases, for example, have been successfully used in the synthesis of phenolated acylglycerols and other lipophilic phenolic esters. nih.govnih.gov Investigating the enzymatic alkylation of 4-methoxyphenol (B1676288) with dodecanol (B89629) or a derivative could lead to a milder and more selective synthesis of the target compound. A two-step enzymatic process, involving the synthesis of an alkyl phenolate (B1203915) intermediate followed by interesterification, has shown improved productivity for similar compounds and could be adapted for this compound. nih.gov

Table 1: Potential Sustainable Synthetic Approaches for this compound

Synthetic ApproachKey FeaturesPotential Advantages
Green Williamson Ether SynthesisUse of non-toxic solvents and reagents.Reduced environmental impact, lower cost.
Catalytic AlkylationEmployment of solid acid catalysts or metal-free systems. whiterose.ac.ukorganic-chemistry.orgCatalyst reusability, milder reaction conditions.
Enzymatic SynthesisUtilization of enzymes like lipases. nih.govnih.govHigh selectivity, biodegradable catalysts, mild conditions.

Discovery of Undiscovered Biological Activities through High-Throughput Screening in Model Systems

The structural similarity of this compound to other phenolic compounds suggests a range of potential biological activities. Phenols are well-known for their antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.net The long dodecyl chain in this compound could enhance its lipophilicity, potentially leading to increased membrane permeability and novel biological interactions.

High-throughput screening (HTS) offers a powerful tool to rapidly assess the bioactivity of this compound against a wide array of biological targets. wikipedia.org HTS assays can be employed to evaluate its antioxidant capacity, for instance, by measuring its ability to scavenge free radicals. mdpi.comresearchgate.net Furthermore, its potential as an anti-inflammatory agent can be investigated by screening its inhibitory effects on key enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). capes.gov.br

The amphiphilic nature of the molecule also makes it a candidate for screening in assays related to membrane interactions and disruption, which could reveal antimicrobial or cytotoxic activities. HTS can be utilized to test its efficacy against various bacterial and fungal strains, as well as different cancer cell lines. acs.org The results from such screenings could unveil previously unknown therapeutic applications for this compound.

Expansion into Bio-inspired Material Design and Biomimetic Systems

The amphiphilic character of this compound makes it an excellent candidate for the design of bio-inspired materials and biomimetic systems. Amphiphilic molecules can self-assemble into various nanostructures such as micelles, vesicles, and liquid crystals in solution, a principle widely observed in biological systems. mdpi.comnih.gov

Future research could focus on the self-assembly properties of this compound, both as a standalone compound and in combination with other molecules, to create novel nanomaterials. nih.gov These self-assembled structures could find applications in drug delivery, acting as nanocarriers to encapsulate and transport therapeutic agents. mdpi.com The phenolic group offers a site for further functionalization, allowing for the attachment of targeting ligands or other functionalities.

The incorporation of this compound into biomimetic membranes is another exciting avenue. Its long alkyl chain can integrate into the lipid bilayer, while the phenolic head group can be exposed to the aqueous environment, potentially altering membrane properties such as fluidity and permeability. mdpi.com This could be exploited in the development of artificial cells or sensors. Biomimetic sensors based on phenolic compounds have already been developed for the detection of various analytes. nih.govnih.govresearchgate.net The unique structure of this compound could lead to sensors with enhanced sensitivity and selectivity.

Advanced Analytical Method Development for Complex Matrices

The ability to accurately quantify this compound in complex biological and environmental matrices is crucial for both preclinical studies and potential future applications. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-suited for this purpose. researchgate.net

Future research should focus on the development and validation of robust and sensitive analytical methods for this specific compound. rasayanjournal.co.inresearchgate.netjapsonline.com For GC-MS analysis, derivatization of the phenolic hydroxyl group may be necessary to improve volatility and chromatographic performance. researchgate.net Method validation according to international guidelines (e.g., ICH) will be essential to ensure the reliability of the data, covering parameters such as linearity, accuracy, precision, and limits of detection and quantification. nih.govresearchgate.net

LC-MS/MS methods offer high sensitivity and specificity and can often be performed without derivatization. nih.govpsu.eduarxiv.orgresearchgate.net The development of an LC-MS/MS method for this compound would involve optimizing chromatographic conditions to achieve good separation from matrix components and tuning mass spectrometric parameters for sensitive and specific detection. Eliminating or minimizing matrix effects will be a key challenge in developing reliable bioanalytical methods. researchgate.net

Table 2: Key Parameters for Analytical Method Validation

ParameterDescription
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and design of new molecules and materials. iaescore.comlsu.eduresearchgate.netpnas.org These computational tools can be applied to this compound and its analogues to predict their properties and guide the design of new compounds with enhanced functionalities.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of novel derivatives of this compound. By training a model on a dataset of related compounds with known activities, it becomes possible to predict the antioxidant, anti-inflammatory, or other biological effects of new, untested molecules. This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Machine learning can also be employed to predict the self-assembly behavior of amphiphilic molecules like this compound. nih.gov By analyzing the chemical features of a molecule, ML models can predict the type of nanostructure it is likely to form under specific conditions. This predictive capability is invaluable for the rational design of new biomaterials with tailored properties. Furthermore, AI can be used to optimize the properties of biomimetic materials by exploring vast design spaces that would be intractable through traditional experimental approaches. iaescore.comlsu.edu

Q & A

Q. What computational strategies can predict the compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations:
  • Target Selection : Prioritize receptors with hydrophobic binding pockets (e.g., GPCRs).
  • Force Field Parameters : Use GAFF2 for the dodecyloxy chain, adjusting partial charges via RESP fitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.